4,8-Dibromoquinoline 4,8-Dibromoquinoline
Brand Name: Vulcanchem
CAS No.: 1070879-31-0
VCID: VC3346000
InChI: InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
SMILES: C1=CC2=C(C=CN=C2C(=C1)Br)Br
Molecular Formula: C9H5Br2N
Molecular Weight: 286.95 g/mol

4,8-Dibromoquinoline

CAS No.: 1070879-31-0

Cat. No.: VC3346000

Molecular Formula: C9H5Br2N

Molecular Weight: 286.95 g/mol

* For research use only. Not for human or veterinary use.

4,8-Dibromoquinoline - 1070879-31-0

Specification

CAS No. 1070879-31-0
Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
IUPAC Name 4,8-dibromoquinoline
Standard InChI InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Standard InChI Key LNJMYWNYBSIPIS-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C(=C1)Br)Br
Canonical SMILES C1=CC2=C(C=CN=C2C(=C1)Br)Br

Introduction

4,8-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . It is a derivative of quinoline, a class of organic compounds known for their diverse biological activities, including antimalarial, antibacterial, antifungal, and antiviral properties. This compound is of significant interest in research due to its potential applications in medicinal chemistry.

Biological Activity

4,8-Dibromoquinoline exhibits notable biological activities, particularly in the fields of antifungal and antimicrobial research. It has been identified as a potent antifungal agent against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus niger by targeting metal ion homeostasis, which is crucial for the virulence of these pathogens.

Antifungal Activity

The antifungal activity of 4,8-Dibromoquinoline is highlighted by its ability to inhibit the growth of various fungal species. The minimum inhibitory concentrations (MICs) for different pathogens are as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans≤ 0.5 μg/mL
Cryptococcus neoformans0.5 μg/mL
Aspergillus niger0.5 μg/mL

Cellular Effects

In vitro studies demonstrate that 4,8-Dibromoquinoline influences various cellular functions by interfering with cell signaling pathways and gene expression. It shows minimal toxicity to mammalian cells at effective antifungal concentrations, indicating a favorable therapeutic index.

Cell LineMaximum Non-toxic Concentration (μg/mL)
Human Keratinocytes32
Human Colonic Epithelial Cells64
Vero Cells128

Mechanism of Action

The molecular mechanism of 4,8-Dibromoquinoline involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects by binding to specific enzymes and proteins involved in metal ion regulation, thereby inhibiting their activity.

Research Applications

4,8-Dibromoquinoline is used in various research applications, including biochemical assays and cellular testing. Its potential therapeutic applications are being explored in the context of antifungal and antimicrobial therapies. While it is not directly mentioned in broader cancer research like some other quinoline derivatives , its biological properties make it a compound of interest for further investigation.

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